molecular formula C6Br2N4O4Se B14768880 4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole

4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole

Cat. No.: B14768880
M. Wt: 430.87 g/mol
InChI Key: GSWHLBUNXUPCAW-UHFFFAOYSA-N
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Description

4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole is a heterocyclic compound that contains selenium, bromine, and nitro functional groups

Preparation Methods

The synthesis of 4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole typically involves the nitration and bromination of a benzoselenadiazole precursor. The reaction conditions often require the use of strong acids and oxidizing agents. Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield.

Chemical Reactions Analysis

4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic electronic materials, such as light-emitting diodes and photovoltaic devices.

Mechanism of Action

The mechanism of action of 4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the bromine atoms can undergo substitution reactions. These interactions can affect various molecular pathways, depending on the specific application.

Comparison with Similar Compounds

4,7-Dibromo-5,6-dinitro-2,1,3-benzoselenadiazole can be compared with similar compounds such as:

    4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole: This compound contains sulfur instead of selenium and has similar chemical properties.

    4,7-Dibromo-5,6-dinitro-2,1,3-benzotelluradiazole: This compound contains tellurium instead of selenium and exhibits different reactivity due to the larger atomic size of tellurium.

The uniqueness of this compound lies in its selenium content, which imparts distinct electronic and chemical properties compared to its sulfur and tellurium analogs.

Properties

Molecular Formula

C6Br2N4O4Se

Molecular Weight

430.87 g/mol

IUPAC Name

4,7-dibromo-5,6-dinitro-2,1,3-benzoselenadiazole

InChI

InChI=1S/C6Br2N4O4Se/c7-1-3-4(10-17-9-3)2(8)6(12(15)16)5(1)11(13)14

InChI Key

GSWHLBUNXUPCAW-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C2=N[Se]N=C2C(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-]

Origin of Product

United States

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